(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide
Description
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-15(2)10-11-28-20-9-8-16(13-21(20)27-3)12-17(14-24)22(26)25-19-7-5-4-6-18(19)23/h4-9,12-13,15H,10-11H2,1-3H3,(H,25,26)/b17-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUUXDHVNGPTKI-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships, and case studies.
Research has indicated that compounds similar to this compound may exert their effects through multiple pathways:
- Inhibition of Tumor Cell Proliferation : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, including breast and cervical cancer cells. The mechanism may involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The presence of the cyano group may enhance the compound's ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Antiproliferative Activity
A significant aspect of the biological evaluation involves measuring the antiproliferative activity against different cancer cell lines. The following table summarizes key findings:
Note : IC50 values represent the concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR)
The effectiveness of this compound appears to be influenced by specific structural features:
- Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Cyano Group : This functional group is critical for biological activity, possibly enhancing interactions with target proteins involved in cell signaling.
Study 1: Anticancer Activity
In a study investigating various derivatives of cyano-containing compounds, this compound demonstrated significant antiproliferative effects on MDA-MB-231 cells with an IC50 value of 1.5 µM. This suggests that modifications to the side chains can lead to enhanced therapeutic potential against breast cancer.
Study 2: Inflammatory Response Modulation
Another study explored the anti-inflammatory properties of similar compounds in vitro. The results indicated that compounds with a cyano group exhibited reduced levels of TNF-alpha and IL-6 in treated macrophages, suggesting a potential role in managing inflammatory diseases.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Comparisons:
Substituent Effects on Solubility :
- The target compound’s 3-methylbutoxy group increases lipophilicity compared to morpholine (30a) or methylpiperazine (31a), which introduce polar amine groups for improved aqueous solubility .
- The trifluoromethyl group in compound 2b () reduces solubility but enhances metabolic stability .
Electronic Effects: Electron-donating groups (e.g., methoxy, morpholine) stabilize the α,β-unsaturated system, while electron-withdrawing groups (e.g., CF₃, cyano) increase electrophilicity, favoring nucleophilic attack .
Biological Implications :
- Morpholine (30a) and piperazine (31a) derivatives are associated with enhanced pharmacokinetic profiles due to improved solubility and bioavailability .
- The fluorine atom in the target compound and 2b reduces cytochrome P450-mediated metabolism, extending half-life .
Synthetic Accessibility :
- Yields for analogs range from 66–74% (), suggesting the target compound’s synthesis may follow similar efficiency.
Q & A
Basic: What are the optimal synthetic routes for preparing (E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions to introduce alkoxy groups (e.g., 3-methylbutoxy) to the phenyl ring . Subsequent steps may include nitro reduction using iron powder in acidic media to generate aniline intermediates , followed by condensation with cyanoacetic acid derivatives. Key considerations:
- Reagent Selection: Use condensing agents like DCC or EDCI for amide bond formation to ensure high yields .
- Condition Optimization: Control temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to favor the (E)-isomer .
- Purity Monitoring: Employ thin-layer chromatography (TLC) and H NMR to track reaction progress and confirm stereochemistry .
Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) model the compound’s electron density, frontier molecular orbitals, and reactive sites . Steps include:
- Basis Set Selection: Use 6-31G(d,p) for geometry optimization and vibrational frequency analysis .
- Exchange-Correlation Terms: Incorporate exact exchange to improve thermochemical accuracy (average deviation <3 kcal/mol for atomization energies) .
- Reactivity Analysis: Calculate Fukui indices to identify nucleophilic/electrophilic regions, guiding derivatization strategies .
Structural: What crystallographic techniques are recommended for resolving the compound’s molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard :
- Data Collection: Use a CCD detector (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement: Apply SHELXL for least-squares refinement, achieving R-factors <0.05 for high-resolution data .
- Visualization: ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or hydrogen bonding .
Data Contradiction: How to resolve discrepancies between computational bond lengths and experimental crystallographic data?
Methodological Answer:
Discrepancies often arise from approximations in DFT functionals. Mitigation strategies:
- Calibration: Compare DFT-predicted bond lengths (e.g., C=O at ~1.22 Å) with SC-XRD values (e.g., 1.21–1.23 Å) . Adjust functionals (e.g., ωB97X-D) for better dispersion correction .
- Error Analysis: Quantify deviations using root-mean-square (RMSD) metrics and refine basis sets or grid densities .
Biological: What methodologies assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- In Vitro Assays: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC values against kinases (e.g., EGFR or VEGFR) .
- Binding Studies: Conduct surface plasmon resonance (SPR) to quantify dissociation constants () .
- Cellular Testing: Validate activity in cancer cell lines (e.g., MCF-7) via MTT assays, controlling for solvent effects (e.g., DMSO <0.1%) .
Reaction Mechanisms: How to elucidate the pathways of side reactions during synthesis?
Methodological Answer:
- Isotopic Labeling: Use C-labeled cyano groups to track intermediates via C NMR .
- Kinetic Profiling: Monitor reaction rates under varying pH and temperature to identify rate-determining steps .
- Mass Spectrometry: Employ LC-MS to detect transient intermediates (e.g., enol tautomers or Michael adducts) .
Advanced Computational: How to model hydrogen-bonding interactions in the crystal lattice?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) .
- DFT Clusters: Simulate dimeric or trimeric units using ωB97X-D/def2-TZVP to evaluate interaction energies (e.g., −5 to −10 kcal/mol) .
- Hirshfeld Surfaces: Visualize close contacts (e.g., F···H interactions) using CrystalExplorer .
Analytical: What spectroscopic methods differentiate (E)- and (Z)-isomers of this compound?
Methodological Answer:
- NMR: Compare H chemical shifts of α,β-unsaturated protons ((E)-isomer: δ 6.8–7.2 ppm; (Z)-isomer: δ 5.5–6.0 ppm) .
- IR Spectroscopy: Identify C≡N stretching frequencies ((E)-isomer: ~2220 cm; (Z)-isomer: ~2200 cm) .
- UV-Vis: Analyze π→π* transitions; (E)-isomers typically exhibit bathochromic shifts due to extended conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
